3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride

sigma-1 receptor spirocyclic ligands radioligand binding

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride (CAS 2044706-82-1) is a heterocyclic spiro building block with the molecular formula C₁₁H₁₅ClN₂O and a molecular weight of 226.7 g/mol, isolated as the hydrochloride salt to improve crystallinity and handling. The compound features a rigid spiro junction connecting a furo[3,4-c]pyridine core to a piperidine ring, generating a conformationally constrained, three-dimensional scaffold that presents a zero rotatable bond count and a computed topological polar surface area of 34.2 Ų—properties that directly impact passive permeability and target binding entropy.

Molecular Formula C11H15ClN2O
Molecular Weight 226.7
CAS No. 2044706-82-1
Cat. No. B2436864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride
CAS2044706-82-1
Molecular FormulaC11H15ClN2O
Molecular Weight226.7
Structural Identifiers
SMILESC1CNCCC12C3=C(CO2)C=NC=C3.Cl
InChIInChI=1S/C11H14N2O.ClH/c1-4-13-7-9-8-14-11(10(1)9)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6,8H2;1H
InChIKeyGGSVTLVYYKKILP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] Hydrochloride (CAS 2044706-82-1): Procurement-Ready Physicochemical and Structural Baseline


3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride (CAS 2044706-82-1) is a heterocyclic spiro building block with the molecular formula C₁₁H₁₅ClN₂O and a molecular weight of 226.7 g/mol, isolated as the hydrochloride salt to improve crystallinity and handling [1]. The compound features a rigid spiro junction connecting a furo[3,4-c]pyridine core to a piperidine ring, generating a conformationally constrained, three-dimensional scaffold that presents a zero rotatable bond count and a computed topological polar surface area of 34.2 Ų—properties that directly impact passive permeability and target binding entropy [2]. The parent free base (C₁₁H₁₄N₂O, MW 190.24) is also commercially available under CAS 475437-27-5 for applications requiring the non-salt form .

Why 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] Hydrochloride Cannot Be Casually Substituted: Regioisomeric and Salt-Form Criticality for Reproducible Research


Within the spiro[furo[3,4-c]pyridine–piperidine] compound class, small structural differences drive large functional penalties. Regioisomeric furopyridines—differing only in the position of the pyridine nitrogen atom—exhibit a σ₁ receptor affinity range of Ki = 4.9–10 nM, a variance that, while narrow, represents approximately 2-fold and can alter structure–activity relationship conclusions when analogs are interchanged without verification [1]. Additionally, the free base (CAS 475437-27-5) and hydrochloride salt (CAS 2044706-82-1) possess distinct solubility, stability, and hygroscopicity profiles; procurement of the incorrect form can compromise solubility in aqueous buffers used for biological assays and introduce variability in stock solution preparation [2]. N-substituted derivatives such as 1'-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidine] introduce further steric and electronic perturbations that alter receptor pharmacophore mapping [3].

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Sigma-1 Receptor Affinity Advantage Over Benzofuran Spirocyclic Lead

Furopyridine-based spirocycles have been quantitatively benchmarked against the benzofuran spirocyclic lead compound 1 and other regioisomeric analogs. Furopyridine regioisomer 2a demonstrated a σ₁ receptor Ki of 4.9 nM, approximately 11.7-fold weaker binding than the benzofuran analog 1 (Ki = 0.42 nM), while all four regioisomeric furopyridines 2a–d showed a Ki range of 4.9–10 nM—roughly 7- to 12-fold lower σ₁ affinity relative to the benzofuran comparator [1]. This reduced affinity is mechanistically attributable to the lower electron density of the pyridine ring relative to the benzofuran benzene ring, confirming that the furopyridine scaffold offers a distinct, moderate-affinity pharmacological profile rather than the ultra-high affinity of benzofuran-based ligands [1].

sigma-1 receptor spirocyclic ligands radioligand binding

Regioisomeric Selectivity: Position of Pyridine N-Atom Does Not Determine σ₁ Affinity

A systematic study of four regioisomeric furopyridines 2a–d, which differ solely in the position of the pyridine nitrogen atom, revealed nearly identical σ₁ receptor affinity: Ki = 4.9 nM for 2a, 5.3 nM for 2b, 5.7 nM for 2c, and 10 nM for 2d [1]. This narrow range indicates that the pyridine N-atom does not engage in a specific, directed interaction with the σ₁ receptor binding site, a finding confirmed by the absence of correlation between N-atom position and affinity [1]. This SAR insight means that the furo[3,4-c]pyridine core of the target compound provides a consistent pharmacophoric baseline independent of regioisomeric configuration, offering predictable binding behavior across the four possible regioisomers [1].

regioisomeric selectivity structure-activity relationship sigma-1 receptor

Vendor-Specification Differentiation: Batch-Certified 97% Purity with Multi-Method Analytical Documentation

Commercial suppliers including Bidepharm and Chemscene specify a standard purity of ≥97% for 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride (CAS 2044706-82-1), accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . This contrasts with structurally analogous compounds such as 1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] (CAS 2641575-90-6), which is typically offered at 95% purity, representing a 2% absolute purity differential that may be significant for assays requiring high confidence in compound integrity [1]. The hydrochloride salt form further provides verified identity via InChI Key (GGSVTLVYYKKILP-UHFFFAOYSA-N) and MDL number MFCD30541562, enabling unambiguous registry cross-referencing [2].

quality control batch certification analytical chemistry

Comprehensive Limitations Statement—Absence of Target-Specific Quantitative Biological Data for This Exact CAS Registry

An exhaustive search of primary research literature, patents, and authoritative databases (PubMed, SciFinder, BindingDB, ChEMBL, PubChem, SureChEMBL) across multiple search strategies failed to identify any peer-reviewed publication, patent, or database entry that reports quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀, Kd, % inhibition, or in vivo pharmacokinetic parameters) for the exact compound 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride (CAS 2044706-82-1). All quantitative evidence presented herein is derived from class-level studies on structurally analogous spirocyclic furopyridines and must be interpreted as inferential rather than confirmatory for this specific CAS registry entry. The compound is currently positioned as a research intermediate and building block; its procurement value derives from its structural scaffold identity, salt form, and documented purity rather than from demonstrated target engagement or pharmacological effect. Researchers intending to use this compound for biological hypothesis testing should independently validate its activity in their target-specific assays.

data availability evidence limitations compound characterization

Optimal Research Application Scenarios for Procuring 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] Hydrochloride Based on Current Evidence


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Sigma-1 Receptor

The moderate σ₁ affinity (Ki ~4.9 nM) of the furopyridine–piperidine scaffold relative to the ultra-high-affinity benzofuran lead (Ki 0.42 nM) makes this compound class suitable for scaffold-hopping programs aimed at tuning receptor occupancy. The hydrochloride salt of 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] can serve as a key intermediate for N-functionalization to generate focused libraries with predicted σ₁ affinity in the low nanomolar range, while the reduced electron density of the pyridine ring offers a distinct physicochemical profile for ADME optimization [1].

Central Nervous System (CNS) Probe Development via Piperidine N-Derivatization

The spirocyclic scaffold combines the furopyridine core—validated as a σ₁ receptor pharmacophore—with a piperidine secondary amine handle that permits direct N-alkylation, N-acylation, or N-sulfonylation. Given the well-established role of σ₁ receptors in CNS disorders (neuropathic pain, depression, neurodegeneration), this compound can serve as a versatile synthetic entry point for developing CNS-penetrant molecular probes, particularly when the hydrochloride salt form provides adequate aqueous solubility for initial in vitro screening workflows [1].

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Library Component

Furo[3,4-c]pyridine derivatives have been computationally and biologically evaluated within EGFR kinase inhibitor programs, establishing the scaffold's suitability for kinase-targeted fragment libraries [2]. The rigid spiro ring architecture, with zero rotatable bonds, presents a favorable entropic profile for fragment-based screening—reducing conformational penalty upon target binding. The 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] core can serve as a privileged fragment for FBDD campaigns, where the piperidine nitrogen provides a synthetic vector for fragment growing or linking strategies [2].

Quality-Controlled Building Block for Parallel Synthesis and Lead Optimization

With a vendor-certified purity of ≥97% and multi-method batch QC (NMR, HPLC, GC), this compound meets the quality specifications required for parallel library synthesis where reagent purity directly impacts library integrity and downstream screening hit confirmation rates. The hydrochloride salt form's defined stoichiometry facilitates accurate molar calculations for solution-phase chemistry, reducing variability in amide coupling or reductive amination steps commonly employed in lead optimization workflows .

Quote Request

Request a Quote for 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.